4-Hydroxy-5-nitronicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-nitronicotinamide is a chemical compound with the molecular formula C₆H₅N₃O₄. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-nitronicotinamide typically involves nitration and hydroxylation reactions. One common method includes the nitration of nicotinamide followed by hydroxylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive chemicals involved .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-nitronicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of strong acids or bases.
Major Products Formed:
Oxidation: Formation of 4-oxo-5-nitronicotinamide.
Reduction: Formation of 4-hydroxy-5-aminonicotinamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-5-nitronicotinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-nitronicotinamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes involved in redox reactions and cellular metabolism.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cellular repair processes
Comparison with Similar Compounds
Nicotinamide: A form of vitamin B3 with similar structural features but different functional groups.
4-Hydroxy-3-nitropyridine: Another nitro-substituted pyridine derivative with distinct chemical properties.
5-Nitro-2-hydroxypyridine: Similar in structure but with different positioning of functional groups.
Uniqueness: 4-Hydroxy-5-nitronicotinamide is unique due to its specific combination of hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C6H5N3O4 |
---|---|
Molecular Weight |
183.12 g/mol |
IUPAC Name |
5-nitro-4-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C6H5N3O4/c7-6(11)3-1-8-2-4(5(3)10)9(12)13/h1-2H,(H2,7,11)(H,8,10) |
InChI Key |
VIASJGHRLBRHKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.